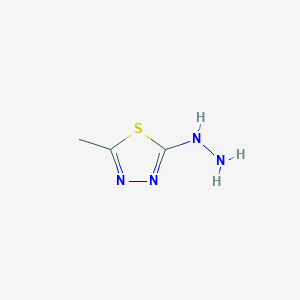

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-6-7-3(5-4)8-2/h4H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWYDEPZBJNSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586154 | |

| Record name | 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98025-62-8 | |

| Record name | 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic analysis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Derivatives for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the essential spectroscopic techniques employed in the characterization of this compound and its derivatives. As compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties, a thorough and accurate structural elucidation is paramount for advancing drug discovery and development efforts. This document is structured to provide not only the methodologies but also the underlying scientific principles and practical insights gained from extensive experience in the field.

The structural integrity of synthesized bioactive molecules is the bedrock of reliable pharmacological and toxicological evaluation. In the case of this compound derivatives, spectroscopic analysis serves as the primary tool for confirming the successful synthesis and purity of the target compounds. The methodologies detailed herein—FT-IR, NMR, and Mass Spectrometry—are presented as an integrated workflow, each providing a unique and complementary piece of the structural puzzle.

The Foundational Workflow of Spectroscopic Characterization

The journey from a synthesized compound to a fully characterized molecule follows a logical progression of spectroscopic analyses. This workflow is designed to be a self-validating system, where the data from each technique corroborates the others, leading to an unambiguous structural assignment.

Caption: A typical workflow for the synthesis and spectroscopic characterization of novel thiadiazole derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is an indispensable first-pass analytical technique. Its power lies in the rapid and non-destructive identification of key functional groups present in a molecule. For this compound derivatives, FT-IR is crucial for confirming the presence of the N-H, C=N, and C-S bonds characteristic of the thiadiazole ring and its substituents.

Causality Behind Experimental Choices:

The choice of FT-IR as an initial step is strategic. It quickly verifies the success of a reaction by detecting the appearance or disappearance of specific vibrational bands. For instance, in the synthesis of Schiff bases from this compound, the disappearance of the characteristic N-H stretching vibrations of the hydrazine group and the appearance of a new C=N imine stretching band provide immediate evidence of a successful condensation reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the dried, purified compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O.

-

Sample Scan: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Data Presentation: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3100-3300 |

| C-H (Methyl) | Stretching | 2900-3000 |

| C=N (Thiadiazole ring) | Stretching | 1600-1650 |

| C=N (Imine/Schiff base) | Stretching | 1580-1620 |

| C-S (Thiadiazole ring) | Stretching | 600-800 |

Note: The exact positions of these bands can vary depending on the specific molecular environment and any intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound derivatives.

Expertise & Experience in NMR Analysis:

The chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, allow for the precise mapping of the molecule's structure. For example, the methyl group attached to the thiadiazole ring typically appears as a singlet around 2.5-2.8 ppm in the ¹H NMR spectrum. The protons of any aromatic rings introduced through derivatization will appear in the characteristic downfield region (typically 6.5-8.5 ppm), and their splitting patterns can reveal the substitution pattern on the ring.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds and because its residual peak does not obscure key regions of the spectrum.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically run to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Data Presentation: Representative NMR Data

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ (on thiadiazole) | 2.5 - 2.8 | Singlet |

| ¹H | -NH (Hydrazine) | 4.0 - 5.0 (broad) | Singlet |

| ¹H | Aromatic protons | 6.5 - 8.5 | Multiplet |

| ¹³C | -CH₃ (on thiadiazole) | 15 - 20 | - |

| ¹³C | C=N (Thiadiazole ring) | 150 - 165 | - |

| ¹³C | C-S (Thiadiazole ring) | 165 - 175 | - |

| ¹³C | Aromatic carbons | 110 - 150 | - |

Mass Spectrometry: The Molecular Weight Verdict

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound, providing the final piece of evidence for its structural confirmation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Trustworthiness Through Mass Spectrometry:

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation pattern can also offer additional structural information. For this compound derivatives, observing a molecular ion peak that matches the calculated molecular weight of the target structure provides a high degree of confidence in the compound's identity.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions in the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Relationship in Data Interpretation

The integration of data from these three techniques is crucial. FT-IR suggests the functional groups, NMR provides the connectivity of the atoms, and MS confirms the overall molecular formula.

Caption: The convergence of spectroscopic data to confirm a molecular structure.

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that requires a systematic and integrated approach. By leveraging the strengths of FT-IR, NMR, and Mass Spectrometry, researchers can confidently elucidate the structures of novel compounds, a critical step in the pipeline of drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting and important field.

Chemical properties of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

An In-depth Technical Guide to the Chemical Properties of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterocyclic Scaffold

This compound is a heterocyclic compound built upon the robust and biologically significant 1,3,4-thiadiazole ring. This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The true synthetic and therapeutic potential of this molecule, however, lies in its specific substitutions: a methyl group at position 5 and, critically, a highly reactive hydrazinyl (-NHNH₂) group at position 2.

The hydrazinyl moiety acts as a versatile chemical handle, allowing for extensive derivatization and the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and therapeutic potential of this compound, offering field-proven insights for its application in modern drug discovery and development.

Core Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are essential for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 98025-62-8 | [4][5] |

| Molecular Formula | C₃H₆N₄S | [4] |

| Molecular Weight | 130.17 g/mol | [4] |

| Appearance | Typically an off-white to yellow powder | General chemical knowledge |

Synthesis Pathway: From Precursors to Core Scaffold

The synthesis of 2-hydrazinyl-1,3,4-thiadiazoles is most commonly achieved through the cyclization of thiosemicarbazide derivatives. A reliable and straightforward protocol involves the cyclization of 1-acetylthiosemicarbazide, which can be prepared from the reaction of acetylhydrazine with a thiocyanate source or by reacting thiosemicarbazide with an acetylating agent.

The subsequent intramolecular cyclization, often acid-catalyzed, results in the formation of the stable 1,3,4-thiadiazole ring. This dehydration reaction is a cornerstone of thiadiazole chemistry.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative acid-catalyzed cyclization method.

-

Preparation of Precursor : Prepare 1-acetylthiosemicarbazide by reacting thiosemicarbazide with acetyl chloride or acetic anhydride in an appropriate solvent (e.g., pyridine or dioxane).

-

Cyclization :

-

Suspend 1-acetylthiosemicarbazide (1 equivalent) in a suitable dehydrating acid, such as concentrated sulfuric acid or phosphoric acid, at a reduced temperature (0-5 °C).

-

Stir the mixture, allowing it to slowly warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

The reaction is typically complete within several hours.

-

-

Work-up and Isolation :

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or ammonia solution, until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the crude product thoroughly with cold water to remove any residual salts.

-

-

Purification :

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the purified this compound.[6]

-

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity: The Hydrazinyl Group as a Gateway for Derivatization

The synthetic utility of this compound stems almost entirely from the nucleophilic character of its hydrazinyl group. This functional group provides a reactive site for forming a vast array of derivatives, which is a critical strategy in combinatorial chemistry and lead optimization for drug discovery.

Key Reactions:

-

Formation of Hydrazones (Schiff Bases) : The terminal amine of the hydrazinyl group readily undergoes condensation reactions with aldehydes and ketones. This reaction is typically performed under mild acidic catalysis and results in the formation of a stable C=N bond, yielding hydrazone derivatives. This is one of the most common and effective methods for modifying the scaffold.[6]

-

Acylation : Reaction with acyl chlorides or anhydrides leads to the formation of acylhydrazide derivatives, introducing amide functionality.

-

Cyclization Reactions : The hydrazinyl moiety can serve as a binucleophile in reactions with 1,3-dicarbonyl compounds or other suitable electrophiles to construct new heterocyclic rings, such as pyrazoles or triazoles, fused or linked to the thiadiazole core.[7]

Caption: Key derivatization pathways for this compound.

Applications in Medicinal Chemistry and Drug Development

The 1,3,4-thiadiazole ring is a bioisostere of the amide bond, meaning it can mimic an amide's steric and electronic properties while offering improved metabolic stability.[1] This characteristic, combined with the synthetic accessibility provided by the hydrazinyl group, makes this compound a highly valuable starting material for developing novel therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities.[2]

-

Antimicrobial Agents : The thiadiazole nucleus is present in several antimicrobial drugs, and novel derivatives continue to be explored for activity against resistant bacterial and fungal strains.[2]

-

Anticancer Activity : Numerous studies have shown that 1,3,4-thiadiazole derivatives can exhibit potent cytotoxic effects against various cancer cell lines.[3]

-

Enzyme Inhibition : The scaffold is effective for designing inhibitors of enzymes like α-glucosidase and α-amylase, making it a target for developing antidiabetic agents.[3][8]

-

Antioxidant Properties : Certain derivatives have shown significant radical scavenging activity, indicating potential for treating conditions associated with oxidative stress.[9][10]

Caption: Biological activities associated with 2-Hydrazinyl-1,3,4-thiadiazole derivatives.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a powerful and versatile building block for chemical innovation. Its stable aromatic core provides a robust foundation, while the strategically placed hydrazinyl group offers a gateway to immense chemical diversity. For researchers in drug development, this compound represents a validated starting point for creating libraries of novel compounds with a high potential for biological activity. A thorough understanding of its synthesis, reactivity, and derivatization pathways is essential for unlocking its full potential in the ongoing search for next-generation therapeutics.

References

- 1. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 98025-62-8 Cas No. | 2-Hydrazino-5-methyl-1,3,4-thiadiazole | Matrix Scientific [matrixscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. researchgate.net [researchgate.net]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Novel 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Compounds

This guide provides an in-depth exploration of the synthesis, characterization, and diverse biological activities of a promising class of heterocyclic compounds: 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge and provides practical, field-proven insights into the evaluation of these compounds for their therapeutic potential.

Introduction: The Versatility of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of other key biological structures, enabling it to interact with a variety of biological targets.[3] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5]

The introduction of a hydrazinyl group at the 2-position and a methyl group at the 5-position of the 1,3,4-thiadiazole ring creates a versatile chemical entity, this compound. The reactive hydrazinyl moiety serves as a synthetic handle for the introduction of diverse functionalities, leading to the generation of large libraries of novel compounds with potentially enhanced biological activities. This guide will delve into the synthesis of such derivatives and the methodologies to unlock and validate their biological potential.

Synthesis of this compound Derivatives

A common and effective route to novel derivatives is through the synthesis of Schiff bases or hydrazones from the this compound precursor. This involves the condensation of the hydrazinyl group with various aldehydes or ketones.

General Synthetic Protocol

A generalized, two-step synthetic protocol is outlined below. This method is adaptable for the synthesis of a wide range of derivatives by varying the chosen aldehyde or ketone.

Step 1: Synthesis of the Precursor, this compound

A plausible synthetic route to the precursor involves the cyclization of a thiosemicarbazide derivative.

Step 2: Synthesis of Schiff Base/Hydrazone Derivatives

The synthesized this compound is then reacted with an appropriate aromatic or heterocyclic aldehyde to yield the final Schiff base derivative.

Caption: General synthetic scheme for this compound derivatives.

Antimicrobial and Antifungal Activity

Derivatives of 1,3,4-thiadiazole are well-documented for their potent antimicrobial and antifungal activities.[1][6] The evaluation of novel this compound compounds against a panel of pathogenic bacteria and fungi is a critical step in determining their therapeutic potential.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of novel antimicrobial agents.[7]

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (medium with solvent)

Procedure:

-

Prepare a stock solution of the test compound.

-

Serially dilute the stock solution in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive and negative controls on each plate.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, prized for its wide-ranging pharmacological potential.[1] This guide focuses on a particularly noteworthy derivative, the 2-hydrazinyl-5-methyl-1,3,4-thiadiazole scaffold. We will delve into its synthesis, explore its diverse biological activities, and present its applications in the development of novel therapeutic agents. As a bioisostere of pyrimidine and oxadiazole, the 1,3,4-thiadiazole core is a key structural element in many bioactive compounds.[1] Its unique mesoionic character allows for efficient crossing of cellular membranes, enabling interaction with a multitude of biological targets.[1][2] This has led to the discovery of 1,3,4-thiadiazole derivatives with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[3][4]

The 1,3,4-Thiadiazole Core: A Privileged Scaffold

The five-membered aromatic ring of 1,3,4-thiadiazole, containing one sulfur and two nitrogen atoms, is considered a "privileged scaffold" in drug design.[5][6] This is due to its unique chemical properties and biological characteristics that make it a versatile building block for medicinal chemists.[5][6] The structural versatility of this scaffold allows for fine-tuning of pharmacological effects through various substitutions.[6] The presence of nitrogen and sulfur heteroatoms, coupled with high aromaticity, provides significant stability and can reduce toxicity.[6]

Significance of the 2-Hydrazinyl-5-methyl Substitution

The introduction of a hydrazinyl group at the 2-position and a methyl group at the 5-position of the 1,3,4-thiadiazole ring creates a molecule with significant potential for further chemical modification and diverse biological activity. The reactive hydrazinyl group is a key functional handle, readily participating in condensation and cyclization reactions.[7] This allows for the construction of more complex molecular hybrids and the exploration of a wider chemical space in the search for new drug candidates.[7]

Synthesis of the this compound Scaffold

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-established and typically involves the cyclization of linear organic derivatives.[8] A common and versatile method for preparing the this compound scaffold involves a multi-step process starting from readily available materials.

Representative Synthetic Protocol

A general and efficient method for the synthesis of this compound is outlined below. This protocol is based on established synthetic routes for similar thiadiazole derivatives.[9][10]

Step 1: Hydrazine Reaction to form Acethydrazide

-

Ethyl acetate and hydrazine hydrate are added to a closed reactor.

-

The mixture is stirred and slowly heated to 104-110 °C over one hour.

-

The reaction is held at this temperature for approximately 2.1 hours.

-

After cooling, a viscous acethydrazide solution is obtained.[10]

Step 2: Addition Reaction

-

The acethydrazide solution is cooled to 10 °C under agitation.

-

A solution of carbon disulfide is added dropwise.[10]

-

This is followed by the addition of a liquid ammonia methanol solution.[10]

Step 3: Cyclization

-

The intermediate from the addition reaction undergoes cyclization to form the 1,3,4-thiadiazole ring. This step is often facilitated by acidic or basic conditions.

Step 4: Purification

-

The crude product is purified using conventional methods such as recrystallization or column chromatography to yield the final this compound product.[10]

A visual representation of a generalized synthetic workflow is provided below.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

Derivatives of the 1,3,4-thiadiazole scaffold exhibit a remarkable breadth of pharmacological activities.[4][11] The 2-hydrazinyl-5-methyl substitution pattern serves as a versatile platform for developing agents targeting a variety of diseases.

Antimicrobial Activity

The 1,3,4-thiadiazole core is a key component in a number of antimicrobial agents.[12] Derivatives have shown potent activity against a range of bacterial and fungal pathogens.[12] The mechanism of action often involves the modulation of enzyme function or disruption of key biochemical pathways in the microbes.[12]

-

Antibacterial Activity: Numerous studies have reported the synthesis of 1,3,4-thiadiazole derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12]

-

Antifungal Activity: Similarly, many derivatives have demonstrated potent antifungal properties against various fungal species.[12]

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The this compound scaffold represents a promising starting point for the design of new and effective antimicrobial drugs.

Anticancer Activity

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[1][13] Their mechanisms of action are diverse and can include:

-

Inhibition of Signaling Kinases: Many thiadiazole derivatives have been shown to inhibit key signaling kinases involved in cancer cell proliferation and survival.[1]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[1]

-

Interference with DNA Replication: Some derivatives can interfere with the processes of DNA replication in tumor cells.[1]

A recent study investigated the anticancer activity of N-(5-methyl-[1][8][11]thiadiazol-2-yl)-propionamide, a derivative of the core scaffold.[14] The compound exhibited significant cytotoxicity against several human tumor cell lines, with the highest sensitivity observed in hepatocellular carcinoma (HepG2) cells.[14] The IC50 values for the tumor cells ranged from 9.4 to 97.6 μg/mL.[14]

Table 1: In Vitro Anticancer Activity of N-(5-methyl-[1][8][11]thiadiazol-2-yl)-propionamide

| Cell Line | Tissue Origin | IC50 (μg/mL) |

| HepG2 | Liver | 9.4 |

| HL60 | Leukemia | - |

| MCF7 | Breast | - |

| A549 | Lung | - |

| KB31 | Cervical | - |

Data extracted from Finiuk et al., 2023.[14] Note: Specific IC50 values for all cell lines were not provided in the abstract.

The diagram below illustrates the general mechanisms of anticancer activity for 1,3,4-thiadiazole derivatives.

Caption: Key anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Anti-inflammatory Activity

Certain derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory properties.[11] These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).[8] The development of new anti-inflammatory drugs with improved side-effect profiles is an ongoing area of research, and the 1,3,4-thiadiazole scaffold offers a promising avenue for exploration.[15]

Other Biological Activities

The versatility of the 1,3,4-thiadiazole scaffold is further highlighted by its reported activity in other therapeutic areas, including:

-

Anticonvulsant Activity [2]

-

Antidiabetic Activity [3]

-

Antitubercular Activity [11]

-

Antiviral Activity [4]

-

Diuretic Activity [11]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature of the substituents attached to the hydrazinyl group. Medicinal chemists have extensively explored the structure-activity relationships (SAR) of these compounds to optimize their pharmacological profiles.[6]

The hydrazinyl group serves as a critical linker for introducing a wide variety of chemical moieties. By systematically modifying the substituent at this position, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different aromatic or heterocyclic rings can significantly impact the compound's interaction with its biological target.

Future Perspectives and Conclusion

The this compound scaffold is a highly valuable platform in medicinal chemistry. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of new therapeutic agents. Future research in this area will likely focus on:

-

Rational Drug Design: Utilizing computational modeling and SAR studies to design more potent and selective inhibitors for specific biological targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in treating a wider range of diseases.

-

Development of Drug Delivery Systems: Formulating these compounds to improve their bioavailability and therapeutic efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 3. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 5. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]

- 8. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN103145645A - Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 11. japsonline.com [japsonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. library.dmed.org.ua [library.dmed.org.ua]

- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Analogs: A Technical Guide to a Versatile Bioactive Scaffold

Introduction: The Enduring Appeal of the 1,3,4-Thiadiazole Core in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, a five-membered heterocyclic system that has consistently yielded compounds with a broad spectrum of pharmacological activities.[1][2] Its unique electronic and structural features, including its aromaticity and ability to participate in hydrogen bonding, contribute to its remarkable versatility as a pharmacophore.[2] This guide delves into the discovery of bioactive analogs derived from a specific and highly promising starting material: 2-hydrazinyl-5-methyl-1,3,4-thiadiazole. The presence of a reactive hydrazinyl group at the 2-position provides a strategic handle for synthetic elaboration, allowing for the creation of diverse molecular libraries. This guide will explore the synthesis of this core moiety, its derivatization into novel chemical entities, and the significant antimicrobial, anticancer, and anti-inflammatory properties that have been uncovered.

The mesoionic character of the 1,3,4-thiadiazole ring is a key contributor to its biological efficacy, enabling it to traverse cellular membranes and engage with intracellular targets.[3] Furthermore, its role as a bioisostere of pyrimidine suggests a potential mechanism of action involving interference with DNA replication processes.[3] These intrinsic properties, combined with the synthetic tractability of the this compound core, make this class of compounds a fertile ground for the development of next-generation therapeutics.

Synthesis of the Core Scaffold and its Analogs: A Stepwise Approach

The synthetic journey to bioactive this compound analogs begins with the construction of the core heterocyclic system. This is followed by the strategic modification of the hydrazinyl group to generate a library of derivatives, most notably Schiff bases.

Part 1: Synthesis of this compound

A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[4] For the synthesis of the 5-methyl substituted core, acetic acid is the logical starting material. The subsequent conversion of the amino group to a hydrazinyl group can be achieved through diazotization followed by reduction. A more direct approach can be inferred from the synthesis of related 2,5-disubstituted hydrazinyl thiadiazoles, which often starts with thiocarbohydrazide.

Conceptual Synthetic Protocol:

-

Formation of Acylthiocarbohydrazide: Equimolar amounts of thiocarbohydrazide and acetic acid are refluxed in a suitable solvent, such as ethanol, to form the intermediate N-acetylthiocarbohydrazide.

-

Cyclization to this compound: The acylthiocarbohydrazide intermediate is then subjected to acid-catalyzed cyclization. This is typically achieved by heating in the presence of a strong acid like concentrated sulfuric acid or phosphoric acid. The reaction mixture is then neutralized to precipitate the desired product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Caption: Synthesis of the core this compound.

Part 2: Synthesis of Bioactive Analogs via Schiff Base Formation

The nucleophilic hydrazinyl group of the core compound readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones, commonly known as Schiff bases.[5][6] This reaction provides a straightforward and efficient method for introducing a wide variety of substituents, thereby modulating the biological activity of the parent molecule.

Detailed Experimental Protocol for Schiff Base Synthesis:

-

Reactant Preparation: Dissolve one equivalent of this compound in a suitable solvent, such as absolute ethanol.

-

Addition of Carbonyl Compound: To this solution, add a slight excess (1.1 equivalents) of the desired aromatic or heterocyclic aldehyde (or ketone).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.

-

Reaction: Reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The precipitated solid Schiff base is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure Schiff base analog.

Caption: General scheme for the synthesis of Schiff base analogs.

Bioactive Properties of this compound Analogs

The derivatization of the this compound core has led to the discovery of analogs with significant antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Schiff bases derived from 2-hydrazinyl-1,3,4-thiadiazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6] The antimicrobial efficacy of these compounds is often attributed to the synergistic effect of the 1,3,4-thiadiazole ring and the azomethine (-N=CH-) linkage of the Schiff base.[5]

Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that these compounds may exert their antimicrobial effects by:

-

Inhibiting essential enzymes: The thiadiazole moiety can chelate metal ions crucial for the enzymatic activity of microbial proteins.

-

Disrupting cell wall synthesis: The structural features of these compounds may interfere with the biosynthesis of the bacterial cell wall.

-

Intercalating with DNA: The planar aromatic structure of some analogs may allow them to intercalate with microbial DNA, thereby inhibiting replication and transcription.

Data Summary: Antimicrobial Activity

| Compound ID | Substituent (on Schiff Base) | Test Organism | Activity (MIC in µg/mL) | Reference |

| SB-1 | 4-Chlorophenyl | Staphylococcus aureus | 12.5 | [5] |

| SB-2 | 2-Hydroxyphenyl | Escherichia coli | 25 | [6] |

| SB-3 | 4-Nitrophenyl | Candida albicans | 15.6 | [6] |

| SB-4 | 2,4-Dichlorophenyl | Bacillus cereus | 10.0 | [5] |

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][3] Analogs derived from this compound have shown significant cytotoxic activity against various cancer cell lines.

Mechanism of Action: The anticancer activity of these compounds is often multifactorial and can involve:

-

Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase cascades (e.g., Caspase-3 and Caspase-8) and the modulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.[7][8]

-

Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases, histone deacetylases (HDACs), and topoisomerases.[1]

-

Disruption of Microtubule Dynamics: Some analogs can interfere with the polymerization of tubulin, leading to mitotic arrest and cell death.

Caption: Proposed apoptotic pathway induced by 1,3,4-thiadiazole analogs.

Data Summary: Anticancer Activity

| Compound ID | Substituent (on Schiff Base) | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| AC-1 | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 | [7] |

| AC-2 | 2-Trifluoromethylphenyl | MDA-MB-231 (Breast) | 53.4 | [7] |

| AC-3 | Propenyl | HCT-116 (Colon) | 10.3 | [3] |

| AC-4 | 4-Fluorophenyl | A549 (Lung) | 4.61 | [3] |

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, but their use is often limited by gastrointestinal side effects. The 1,3,4-thiadiazole nucleus has been explored as a scaffold for the development of novel anti-inflammatory agents with potentially improved safety profiles.[9][10]

Mechanism of Action: The primary mechanism of action for many anti-inflammatory 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[9] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.

Data Summary: Anti-inflammatory Activity

| Compound ID | Substituent | Assay | Activity (% Inhibition) | Reference |

| AI-1 | 2,6-Diaryl-imidazo[2,1-b][1][3][8]thiadiazole | Carrageenan-induced paw edema | > Diclofenac | [9] |

| AI-2 | 2,4-Diphenyl-5-imino-1,3,4-thiadiazole | Carrageenan-induced paw edema | 38.5 | [10] |

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel bioactive compounds. The straightforward synthesis of the core and its subsequent derivatization into a wide array of analogs, particularly Schiff bases, provides a robust platform for medicinal chemistry exploration. The significant antimicrobial, anticancer, and anti-inflammatory activities observed in these analogs underscore the therapeutic potential of this chemical class.

Future research in this area should focus on several key aspects:

-

Elucidation of Detailed Mechanisms of Action: While several potential mechanisms have been proposed, further studies are needed to pinpoint the specific molecular targets of the most potent analogs.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of a wider range of substituents on the Schiff base and other derivatives will help in optimizing the potency and selectivity of these compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified in in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

The continued investigation of this compound analogs holds great promise for the development of new and effective treatments for a variety of diseases, from infectious diseases to cancer and inflammatory disorders.

References

- 1. bepls.com [bepls.com]

- 2. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]

- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] New 1,3,4-Thiadiazole Derivatives with Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 9. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Initial Screening of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole for Antimicrobial Properties: A Technical Guide

This guide provides a comprehensive framework for the initial antimicrobial screening of the novel heterocyclic compound, 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered approach, from preliminary susceptibility testing to initial safety profiling. The methodologies described are grounded in established protocols to ensure data integrity and reproducibility, while the narrative emphasizes the scientific rationale behind each experimental choice.

Introduction: The Therapeutic Potential of Thiadiazole Scaffolds

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inclusion of a hydrazinyl moiety at the 2-position introduces a reactive and versatile functional group, potentially enhancing the molecule's ability to interact with biological targets. Hydrazide-hydrazone derivatives are known to possess significant antimicrobial activity, with their mechanism often attributed to the azomethine group (-NHN=CH-).[2][3][4] This guide details a systematic approach to elucidate the antimicrobial potential of this compound.

Part 1: Synthesis and Characterization of this compound

A plausible synthetic route for this compound is proposed based on established heterocyclic chemistry principles. The synthesis would likely commence from thiocarbohydrazide, a versatile precursor in the synthesis of various nitrogen and sulfur-containing heterocycles.[5]

Proposed Synthesis Workflow

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthesis Protocol:

-

Acetylation of Thiocarbohydrazide: Thiocarbohydrazide is reacted with acetic anhydride. This reaction introduces an acetyl group, a key step for the subsequent cyclization.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization and dehydration, likely under acidic or thermal conditions, to form the 1,3,4-thiadiazole ring.

-

Purification and Characterization: The final product is purified using standard techniques such as recrystallization or column chromatography. The structure and purity of this compound must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

Part 2: Primary Antimicrobial Susceptibility Screening

The initial phase of screening aims to determine the broad-spectrum antimicrobial activity of the synthesized compound. The agar disk diffusion method (Kirby-Bauer test) is a widely accepted, cost-effective, and straightforward technique for this purpose.

Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antimicrobial activity.[6]

Workflow for Disk Diffusion Assay

Caption: Workflow of the agar disk diffusion assay.

Detailed Protocol:

-

Preparation of Microbial Inoculum: A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Interpretation of Results: The diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]

Part 3: Quantitative Antimicrobial Susceptibility Testing

Following a positive result in the primary screening, a quantitative method is employed to determine the Minimum Inhibitory Concentration (MIC) of the compound. The broth microdilution method is a standard and reliable technique for this purpose.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Workflow for Broth Microdilution Assay

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Preparation of Compound Dilutions: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: A positive control well (containing broth and inoculum but no compound) and a negative control well (containing broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Data Presentation

The results of the antimicrobial screening should be summarized in a clear and concise table.

| Microorganism | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | ||

| Escherichia coli (ATCC 25922) | ||

| Pseudomonas aeruginosa (ATCC 27853) | ||

| Candida albicans (ATCC 90028) |

Part 4: Preliminary Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a new antimicrobial candidate to mammalian cells early in the screening process.[10] The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring mitochondrial metabolic activity.[11][12][13]

MTT Assay for Cytotoxicity

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Mammalian cells (e.g., Vero or HEK293) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, is determined.

Part 5: Mechanistic Insights and Future Directions

The antimicrobial activity of hydrazone derivatives is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with cellular processes through the formation of hydrogen bonds. The presence of the electron-donating hydrazinyl group and the thiadiazole ring in the target molecule suggests a potential for multiple modes of action.

Further investigations could involve Quantitative Structure-Activity Relationship (QSAR) studies to understand the correlation between the chemical structure and antimicrobial activity of thiadiazole derivatives.[14][15][16][17] Additionally, more advanced mechanistic studies, such as enzyme inhibition assays or studies on cell membrane integrity, can provide deeper insights into the specific molecular targets of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. impactfactor.org [impactfactor.org]

- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 5. chemicaljournal.in [chemicaljournal.in]

- 6. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]

- 7. journals.asm.org [journals.asm.org]

- 8. dickwhitereferrals.com [dickwhitereferrals.com]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. ijmc.kashanu.ac.ir [ijmc.kashanu.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. ymerdigital.com [ymerdigital.com]

The Versatile Reactivity of the Hydrazinyl Group in 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] The introduction of a hydrazinyl moiety at the 2-position of the 5-methyl-1,3,4-thiadiazole core unlocks a rich and versatile reactivity profile, making it a pivotal building block for the synthesis of a diverse array of novel heterocyclic systems. This technical guide provides an in-depth exploration of the chemical behavior of the hydrazinyl group in 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole, offering field-proven insights into its synthetic transformations. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols for the synthesis of its derivatives, and present data in a clear, comparative format. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Significance of the 1,3,4-Thiadiazole Core and the Hydrazinyl Functional Group

The 1,3,4-thiadiazole ring is a privileged pharmacophore, integral to a multitude of therapeutic agents exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] Its metabolic stability and ability to engage in various biological interactions contribute to its prevalence in drug design. The hydrazinyl group (-NHNH2), on the other hand, is a potent nucleophile and a versatile functional handle for a variety of chemical transformations. The conjugation of the hydrazinyl group with the 1,3,4-thiadiazole nucleus in this compound creates a molecule with a unique electronic landscape, priming the hydrazinyl moiety for a range of synthetically useful reactions. Understanding and harnessing this reactivity is key to the development of novel drug candidates.

Synthesis of the Core Moiety: this compound

The synthesis of this compound is a critical first step. A common and effective method involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative, in this case, acetic acid or its equivalent. A plausible synthetic route begins with the formation of acetylthiosemicarbazide, which is then cyclized.

Experimental Protocol: Synthesis of this compound (Representative)

Materials:

-

Thiosemicarbazide

-

Acetyl chloride (or acetic anhydride/glacial acetic acid)

-

Phosphorus oxychloride (or concentrated sulfuric acid)

-

Ethanol

-

Sodium bicarbonate solution

-

Ice

Procedure:

-

Acylation of Thiosemicarbazide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in a suitable solvent like ethanol. Cool the solution in an ice bath.

-

Slowly add acetyl chloride dropwise to the cooled solution with continuous stirring. Alternatively, acetic anhydride or glacial acetic acid can be used.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently reflux for 2-3 hours to ensure complete acylation.

-

Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully add a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid. Caution: This step is exothermic and should be performed in a well-ventilated fume hood.

-

Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

The precipitated solid, this compound, is collected by filtration, washed thoroughly with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

-

FT-IR (KBr, cm-1): Expected characteristic peaks would include N-H stretching vibrations for the hydrazinyl group (around 3100-3300 cm-1), C=N stretching of the thiadiazole ring (around 1600-1650 cm-1), and C-S stretching (around 600-800 cm-1).[1]

-

1H NMR (DMSO-d6, δ ppm): The methyl protons are expected to appear as a singlet around 2.3-2.6 ppm. The protons of the hydrazinyl group (NH and NH2) would likely appear as broad singlets at lower fields, and their positions can be concentration-dependent.

-

13C NMR (DMSO-d6, δ ppm): The methyl carbon would resonate at a higher field, while the two carbons of the thiadiazole ring would appear at lower fields, typically in the range of 140-170 ppm.

Exploring the Reactivity of the Hydrazinyl Group

The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group makes it a potent nucleophile, which is the cornerstone of its reactivity. The primary reactions of this compound involve condensation with carbonyl compounds to form hydrazones (Schiff bases) and subsequent cyclization reactions to generate fused heterocyclic systems.

Condensation Reactions with Aldehydes and Ketones: Synthesis of Hydrazones

The reaction of this compound with a variety of aromatic and aliphatic aldehydes and ketones is a facile and high-yielding transformation that leads to the formation of N'-substituted-hydrazinyl derivatives, commonly known as hydrazones or Schiff bases.[1] This reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, and proceeds via a nucleophilic addition-elimination mechanism.

Mechanism of Hydrazone Formation:

The reaction is initiated by the nucleophilic attack of the terminal amino group of the hydrazinyl moiety on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable hydrazone product.

Caption: Mechanism of hydrazone formation from this compound.

Experimental Protocol: Synthesis of 2-(2-Benzylidenehydrazinyl)-5-methyl-1,3,4-thiadiazole

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

To this solution, add benzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold ethanol and dry it.

-

The product can be further purified by recrystallization from ethanol to afford pure 2-(2-Benzylidenehydrazinyl)-5-methyl-1,3,4-thiadiazole.

Data Presentation: Synthesis of Various Hydrazone Derivatives

The versatility of this reaction allows for the synthesis of a wide range of hydrazone derivatives by varying the aldehyde or ketone starting material. The table below summarizes representative examples with typical reaction conditions and yields, based on analogous reactions reported in the literature.

| Entry | Aldehyde/Ketone | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethanol | Glacial Acetic Acid | 3 | >90 | [1] |

| 2 | 4-Chlorobenzaldehyde | Ethanol | Glacial Acetic Acid | 4 | >90 | [1] |

| 3 | 4-Methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | 3 | >85 | [1] |

| 4 | Acetophenone | Ethanol | Glacial Acetic Acid | 5 | >80 | [6] |

Cyclization Reactions: Gateway to Fused Heterocyclic Systems

The hydrazone derivatives synthesized in the previous step are valuable intermediates for the construction of fused heterocyclic systems, most notably triazolothiadiazoles. These reactions typically involve an oxidative cyclization of the hydrazone.

Synthesis of[3][6][7]triazolo[3,4-b][3][6][8]thiadiazoles:

The Schiff bases derived from this compound can undergo intramolecular cyclization to form the therapeutically important[3][6][7]triazolo[3,4-b][3][6][8]thiadiazole ring system. This transformation often requires an oxidizing agent.

Caption: General scheme for the synthesis of triazolothiadiazoles.

Experimental Protocol: Synthesis of 3-Phenyl-6-methyl-[3][6][7]triazolo[3,4-b][3][6][8]thiadiazole (Representative)

Materials:

-

2-(2-Benzylidenehydrazinyl)-5-methyl-1,3,4-thiadiazole

-

An oxidizing agent (e.g., Chloramine-T, Bromine in acetic acid)

-

Ethanol or Acetic Acid

Procedure:

-

Dissolve 2-(2-Benzylidenehydrazinyl)-5-methyl-1,3,4-thiadiazole in a suitable solvent like ethanol or glacial acetic acid.

-

Add the oxidizing agent portion-wise to the solution at room temperature with constant stirring.

-

The reaction mixture is then stirred at room temperature or gently heated for a few hours until the reaction is complete (monitored by TLC).

-

After completion, the reaction mixture is poured into cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from an appropriate solvent.

Conclusion and Future Perspectives

The hydrazinyl group in this compound serves as a versatile and reactive handle for a wide range of synthetic transformations. The straightforward formation of hydrazones and their subsequent cyclization into fused heterocyclic systems like triazolothiadiazoles provide medicinal chemists with a powerful toolkit for generating molecular diversity. The protocols and insights provided in this guide aim to facilitate the exploration of this rich chemistry, paving the way for the discovery of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methodologies, as well as the exploration of the full pharmacological potential of the diverse compounds that can be accessed from this valuable starting material.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]

- 4. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tautomerism in 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole and its derivatives

An In-Depth Technical Guide to Tautomerism in 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Nature of a Privileged Scaffold

The 1,3,4-thiadiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3] The versatility of this five-membered heterocycle stems from its unique electronic properties and its ability to engage in various intermolecular interactions.

A critical, yet often complex, aspect of designing drugs based on this scaffold is the phenomenon of tautomerism: the dynamic equilibrium between two or more interconvertible structural isomers. For derivatives like this compound, this is not a trivial consideration. The dominant tautomeric form can profoundly influence a molecule's physicochemical properties, such as its shape, hydrogen bonding capacity, lipophilicity, and electronic distribution. Consequently, tautomerism dictates how a molecule interacts with its biological target, affecting its efficacy, metabolism, and overall pharmacological profile. This guide provides a detailed exploration of the tautomeric behavior of this compound and its derivatives, offering both foundational understanding and practical methodologies for its investigation.

Mapping the Tautomeric Landscape

The 2-hydrazinyl-1,3,4-thiadiazole core can exist in several potential tautomeric forms. The primary equilibrium involves the migration of a proton, leading to distinct structural isomers. When the hydrazinyl moiety is further derivatized, for instance, by condensation with an aldehyde or ketone to form a hydrazone, the possibilities expand.

The principal tautomeric equilibria to consider are:

-

Amine-Imine Tautomerism: This involves the hydrazinyl side chain and the thiadiazole ring nitrogen. The proton can reside on the terminal nitrogen of the hydrazinyl group (the amino form) or migrate to the ring nitrogen, creating an imino form.

-

Hydrazone-Azo Tautomerism: For derivatives where a hydrazone is formed (R-C=N-NH-), a further equilibrium can exist with the corresponding azo form (R-CH-N=N-).

-

Thione-Thiol Tautomerism: While the parent 2-hydrazinyl compound does not exhibit this, related 1,3,4-thiadiazole derivatives that can exist as a thione (C=S) are in equilibrium with their thiol (C-SH) tautomer.[4][5][6] This is a crucial consideration for derivatives with different substitution patterns.

Caption: Key tautomeric equilibria for 2-hydrazinyl-1,3,4-thiadiazole derivatives.

Driving Forces: Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not static; it is a dynamic state influenced by a delicate interplay of intrinsic molecular features and extrinsic environmental factors. Understanding these factors is paramount for predicting and controlling the behavior of these compounds.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a dominant role.[7] Detailed UV-Vis studies have shown that in polar solvents, the enol (or amino) form often predominates, whereas nonpolar solvents can favor the keto (or imino) form.[8][9] This is because polar, protic solvents can stabilize the more polar tautomer through hydrogen bonding. Interestingly, some studies suggest that solvent polarizability, rather than just the dipole moment, is the key determining factor.[8][9][10]

-

Substituent Effects: The electronic nature of substituents on either the thiadiazole ring or the side chain can shift the equilibrium. Electron-withdrawing groups can alter the acidity of nearby protons, favoring one tautomer over another. A clear effect of the specific substituent on the tautomeric equilibrium has been noted in several 1,3,4-thiadiazole analogues.[8][9]

-

Temperature: Tautomeric equilibria are often temperature-dependent.[8][9] Variable-temperature NMR studies can be employed to quantify the thermodynamic parameters (ΔH and ΔS) of the tautomeric interconversion.[7]

-

Physical State: The dominant tautomer in the solid state, which can be definitively identified by X-ray crystallography, may not be the most stable form in solution.[5][11] Crystal packing forces and intermolecular hydrogen bonding in the solid state can stabilize a tautomer that is a minor component in solution.

Investigative Toolbox: Experimental and Computational Protocols

A multi-faceted approach is essential for the unambiguous characterization of tautomeric systems. Combining spectroscopic analysis with computational modeling provides the most comprehensive picture.

Caption: Integrated workflow for the study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution. It allows for both the identification and quantification of the different species in equilibrium.

Protocol for a Variable-Solvent ¹H-NMR Study:

-

Sample Preparation: Prepare solutions of the purified compound at a consistent concentration (e.g., 5-10 mg/mL) in a series of deuterated solvents of varying polarity (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆, Methanol-d₄).

-

Data Acquisition: Acquire a standard ¹H-NMR spectrum for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify Labile Protons: Look for broad signals corresponding to N-H protons. Their chemical shifts are highly sensitive to the solvent and tautomeric form.

-

Look for Duplicate Signals: The presence of two distinct sets of signals for the non-labile protons (e.g., methyl group, aromatic protons) is a clear indication of a slow equilibrium between two tautomers on the NMR timescale.

-

Chemical Shift Comparison: The keto/imine form and the enol/amino form will have characteristic chemical shifts. For example, the ¹³C signal for a keto-group carbon appears significantly downfield (e.g., ~205 ppm) compared to an enolic carbon (~155 ppm).[12]

-

-

Quantification: Integrate the signals corresponding to each distinct tautomer. The ratio of the integrals directly corresponds to the population ratio of the tautomers in that specific solvent.

UV-Visible Spectroscopy

This technique is excellent for detecting the presence of different tautomers, as their distinct electronic systems often lead to different absorption maxima (λ_max).

Protocol for a Solvatochromic Study:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Sample Preparation: Prepare a series of dilute solutions with identical concentrations in various solvents (polar and non-polar). This is best achieved by adding a small, precise volume of the stock solution to a larger volume of the target solvent.

-

Spectral Recording: Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

-

Analysis: Plot λ_max against solvent polarity parameters (like the Kirkwood-Bauer or Reichardt's E_T(30) parameter). A shift in λ_max with solvent polarity (solvatochromism) is indicative of changes in the electronic structure, often due to a shift in the tautomeric equilibrium.[7] The appearance of new absorption bands in certain solvents is strong evidence for the presence of a different tautomeric form.[8][9][10]

X-ray Crystallography

Single-crystal X-ray diffraction provides unequivocal proof of the molecular structure in the solid state.[11]

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Determination: Solve and refine the crystal structure. The resulting model will show the precise location of all atoms, including hydrogen atoms on heteroatoms, thereby unambiguously identifying the tautomer present in the crystal lattice.[13]

Computational Chemistry

Theoretical calculations are invaluable for complementing experimental data. They can predict the relative stabilities of tautomers and help in the assignment of spectroscopic signals.

Protocol for DFT-Based Tautomer Stability Calculation:

-

Structure Building: Build the 3D structures of all plausible tautomers in silico.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[14] Calculations can be done for the gas phase or by incorporating a solvent model (e.g., PCM) to simulate solution conditions.

-

Energy Calculation: Calculate the single-point electronic energies and the Gibbs free energies for each optimized structure.

-

Stability Analysis: The tautomer with the lowest Gibbs free energy is predicted to be the most stable form under the calculated conditions.[4] These relative stabilities can then be compared with experimental results from NMR or UV-Vis studies.

Data Summary: Spectroscopic Signatures

The following table summarizes typical spectroscopic data that can help differentiate between tautomeric forms of thiadiazole derivatives.

| Technique | Keto / Imine Form | Enol / Amino Form | Reference |

| ¹H-NMR | Distinct N-H signals, potentially separate signals for other protons if equilibrium is slow. | Different chemical shifts for N-H and C-H protons compared to the keto form. | [12][15] |

| ¹³C-NMR | C=O signal at ~190-210 ppm. | C-O signal at ~150-160 ppm. | [12] |

| FTIR (cm⁻¹) | Strong C=O stretch at ~1650-1730 cm⁻¹. N-H stretch at ~3200-3400 cm⁻¹. | O-H stretch (broad) at ~3200-3600 cm⁻¹. C=N stretch at ~1600-1650 cm⁻¹. | [12][15] |

| UV-Vis | Separate λ_max, often at a different wavelength than the enol form. | Distinct λ_max due to a different conjugated system. | [8][9] |

Conclusion and Future Directions

The tautomerism of this compound and its derivatives is a complex but fundamentally important phenomenon. The equilibrium between different tautomeric forms is delicately balanced by the interplay of solvent, substituents, and temperature. A comprehensive understanding, achieved through the synergistic use of high-resolution spectroscopy (NMR, UV-Vis), solid-state analysis (X-ray crystallography), and computational modeling, is essential for rational drug design.